4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate
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Description
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of pyrimidine-linked heterocyclic compounds, including those structurally related to 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-phenylbutanoate, has been extensively studied for their biological activities. One study focused on synthesizing pyrimidine-linked pyrazole heterocyclics through microwave irradiation, revealing their significant insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Another investigation highlighted the synthesis and antimicrobial activity of coumarin pyrazole pyrimidine triones and thioxopyrimidine diones, further illustrating the diverse biological activities of compounds structurally related to the query compound (Laxmi, Kuarm, & Rajitha, 2012).
Antimicrobial and Antifungal Applications
Compounds with a pyrimidine moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel pyrazolopyrimidine derivatives exhibited significant anti-5-lipoxygenase and anticancer activities, suggesting a potential role in therapeutic applications (Rahmouni et al., 2016). Another study synthesized and characterized novel pyrazole- and pyrimidine-based derivatives, demonstrating potent in vitro antibacterial and antifungal activity, highlighting the chemical versatility and biological efficacy of pyrimidine derivatives (Bhat, Shalla, & Dongre, 2015).
Antioxidant and Anticoagulant Activity
Research into the antioxidant properties of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, closely related to the query compound, has revealed compounds with antioxidant activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015). Additionally, novel 2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidinone moiety were synthesized and characterized for their anticoagulant activity via inhibition of blood coagulation factors Xa and XIa, illustrating the therapeutic potential of these compounds in the management of coagulation disorders (Potapov et al., 2021).
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-2-16(14-7-4-3-5-8-14)19(24)26-18-12-25-15(11-17(18)23)13-27-20-21-9-6-10-22-20/h3-12,16H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWFLYPUKILOBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.